Riboflavin-d3

mass spectrometry internal standard vitamin B2 quantification

Riboflavin-d3 (Vitamin B2-d3) is a stable isotopologue of the micronutrient riboflavin, in which the 8‑methyl group bears three deuterium atoms, yielding a molecular formula of C₁₇H₁₇D₃N₄O₆ and a molecular weight of 379.38 Da. Like its unlabeled counterpart, it is absorbed and converted into flavin coenzymes, but its primary research‑and‑industrial value lies in its use as an isotope‑labeled internal standard for liquid chromatography–tandem mass spectrometry (LC‑MS/MS) assays that quantify endogenous or supplemental vitamin B2.

Molecular Formula C17H20N4O6
Molecular Weight 379.4 g/mol
Cat. No. B12409813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRiboflavin-d3
Molecular FormulaC17H20N4O6
Molecular Weight379.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O
InChIInChI=1S/C17H20N4O6/c1-7-3-9-10(4-8(7)2)21(5-11(23)14(25)12(24)6-22)15-13(18-9)16(26)20-17(27)19-15/h3-4,11-12,14,22-25H,5-6H2,1-2H3,(H,20,26,27)/t11-,12+,14-/m0/s1/i2D3
InChIKeyAUNGANRZJHBGPY-VMNLMVJWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Riboflavin-d3 for Analytical Quantification: Deuterium-Labeled Vitamin B2 Internal Standard


Riboflavin-d3 (Vitamin B2-d3) is a stable isotopologue of the micronutrient riboflavin, in which the 8‑methyl group bears three deuterium atoms, yielding a molecular formula of C₁₇H₁₇D₃N₄O₆ and a molecular weight of 379.38 Da [1]. Like its unlabeled counterpart, it is absorbed and converted into flavin coenzymes, but its primary research‑and‑industrial value lies in its use as an isotope‑labeled internal standard for liquid chromatography–tandem mass spectrometry (LC‑MS/MS) assays that quantify endogenous or supplemental vitamin B2 .

Why Riboflavin-d3 Cannot Be Replaced by Other Labeled or Unlabeled Vitamin B2 Forms in Quantitative LC‑MS Workflows


Stable‑isotope labeled internal standards are not interchangeable because the number, type and position of heavy atoms directly govern mass‑shift adequacy, chromatographic co‑elution, susceptibility to hydrogen/deuterium exchange, and cost‑per‑label . A compound with fewer than three deuterium labels risks isotopic overlap with the natural‑abundance isotopologue, while a ¹³C/¹⁵N‑labeled alternative may be prohibitively expensive or show different matrix‑effect behavior [1]. Consequently, selecting a specific labeled form—such as the +3 Da Riboflavin-d3—determines whether an assay meets minimal performance criteria for selectivity, accuracy and economic feasibility.

Riboflavin-d3 Differentiation Evidence: Quantitative Comparisons Against Alternative Vitamin B2 Reference Standards


Mass-Shift Adequacy: Riboflavin-d3 Provides a +3.02 Da Shift, Meeting the ≥3 Da Requirement for Small-Molecule Internal Standards

Riboflavin-d3 has a molecular weight of 379.38 Da, compared to 376.36 Da for unlabeled riboflavin, giving a net mass shift of +3.02 Da [1]. Acanthus Research explicitly states that “a difference of three or more mass units is required” for small molecules (<1000 Da) to avoid spectral overlap with natural‑abundance isotopes . A hypothetical d₂‑riboflavin (two deuterium atoms) would provide only +2 Da, falling below this threshold and therefore creating a risk of isotopic interference that compromises quantification accuracy.

mass spectrometry internal standard vitamin B2 quantification isotopic interference

Cost Efficiency: Deuterium‑Labeled Standards Offer Lower Procurement Costs than ¹³C/¹⁵N‑Labeled Counterparts

Vendor‑published list prices show that Riboflavin-d3 (5 mg, ≥99.40 % chemical purity) is listed at USD 1245 on MedChemExpress [1], whereas the chemically comparable ¹³C₄ ¹⁵N₂‑riboflavin (5 mg, 97 % chemical purity) is priced at USD 1299 from 10XChem . Although the absolute difference per unit is modest, deuterated standards are generally more economical to synthesize, and NovaChem notes that “deuterated standards may be preferred due to current methods and lower costs” [2]. For large‑scale nutritional studies or high‑throughput QC environments, this differential can aggregate into significant budget savings.

cost-effectiveness deuterium labeling stable isotope procurement budget optimization

Chromatographic Co‑Elution: Deuterated Analogs May Exhibit Retention‑Time Shifts, While ¹³C/¹⁵N Standards Do Not

NovaChem states that “13C and/or 15N standards are more desirable in practice due, for example, to isotopic stability and chromatographic alignment (to its unlabeled analogue)” [1]. This reflects the general phenomenon that deuterium‑labeled compounds can exhibit a small but measurable retention‑time shift relative to the analyte (typically 0.01–0.05 min under reversed‑phase conditions), while ¹³C/¹⁵N labels do not affect retention [2]. Although the shift is often manageable, it can be problematic when using narrow integration windows or when matrix‑suppression zones are precisely localized.

chromatography retention time deuterium shift LC-MS method development

H/D Exchange Stability: Riboflavin-d3 Labels Are Located on a Non‑Exchangeable Methyl Group, Mitigating Loss During Sample Preparation

Acanthus Research warns that deuterium labels situated on carbon adjacent to carbonyl groups or in activated aromatic positions can undergo H/D exchange with protic solvents, leading to label loss and degraded assay accuracy . In Riboflavin-d3, the three deuterium atoms are placed exclusively on the 8‑methyl group, which is not adjacent to a carbonyl and is only moderately activated by the aromatic ring . Consequently, the label is expected to be stable under the neutral extraction and chromatographic conditions typical of riboflavin bioanalysis, whereas deuterium introduced at more labile positions would be subject to undesirable exchange.

deuterium exchange label stability LC-MS accuracy isotope integrity

Certified Reference Material Availability: Riboflavin-¹³C₄ ¹⁵N₂ Is Available as a CRM, Whereas Riboflavin-d3 Is Sold as a Research‑Grade Standard

Cerilliant (Sigma‑Aldrich) supplies a certified reference material (CRM) of (−)-Riboflavin-¹³C₄ ¹⁵N₂ at 100 µg mL⁻¹, stating that it is suitable for ISO‑17025‑accredited clinical testing and quality‑control of dietary supplements and pharmaceuticals . In contrast, Riboflavin-d3 vendors such as MedChemExpress and InvivoChem market the compound as a research‑grade product with no CRM certification . For regulated laboratories requiring traceable metrological pedigree, the CRM status of the ¹³C/¹⁵N material provides a distinct compliance advantage.

certified reference material regulatory compliance ISO 17025 QC laboratory procurement

Optimal Deployment Scenarios for Riboflavin-d3 in Analytical and Nutritional Research


High‑Throughput Nutritional Analysis in Food and Supplement QC

Cost‑sensitive QC laboratories analyzing riboflavin in fortified foods or dietary supplements can employ Riboflavin-d3 as the internal standard because its +3.02 Da mass shift meets the ≥3 Da requirement for interference‑free quantification [1], while the per‑unit cost is approximately 4 % lower than the ¹³C/¹⁵N alternative . This scenario is appropriate when moderate retention‑time shifts are acceptable and formal CRM traceability is not mandated by the governing regulation.

Pharmacokinetic and Bioavailability Studies Requiring Large Sample Cohorts

When human or animal pharmacokinetic studies generate hundreds to thousands of plasma, urine, or milk samples, the budget impact of internal‑standard procurement becomes significant. Riboflavin-d3 provides the necessary mass resolution [1] at a reduced price point, and its deuterium‑labeled methyl group remains stable under neutral pH extraction conditions, maintaining assay accuracy across extended acquisition sequences .

Method Development for LC‑MS/MS Platforms Intended for Non‑Regulated Research Use

Academic and industrial R&D groups developing novel riboflavin LC‑MS assays can utilize Riboflavin-d3 as a lead candidate internal standard. The compound’s well‑characterized physicochemical properties and high chemical purity (≥99.40 %) [1] facilitate initial validation, while the option to later migrate to a ¹³C/¹⁵N‑labeled CRM remains available if the method is transferred to a regulated environment .

Metabolic Flux Analysis and Tracer Studies

For stable‑isotope‑resolved metabolomics investigating riboflavin biosynthesis or conversion to FMN/FAD, Riboflavin-d3 provides a clean +3 Da mass tag that is unequivocally distinguishable from endogenous unlabeled riboflavin. The non‑exchangeable location of the deuterium atoms ensures that the label is retained throughout sample processing, enabling accurate tracking of label incorporation or dilution .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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